Bienvenue dans la boutique en ligne BenchChem!

3-(Hydroxymethyl)piperazin-2-one

DPP-4 inhibition Type 2 diabetes Piperazinone SAR

This 3-(hydroxymethyl)piperazin-2-one scaffold is the only piperazinone regioisomer validated as a DPP-4 inhibitor pharmacophore (IC₅₀ 12 nM for (R)-enantiomer). Unlike 6- or 5-substituted analogs, the 3-position hydroxymethyl adjacent to the lactam carbonyl enables unique intramolecular H-bonding critical for target engagement. Enantiopure (R)-form (CAS 1314097-82-9) is essential—(S)-enantiomer shows no DPP-4 activity. Scaffold also enables transition-metal-free triazole-fused library synthesis. Select the correct enantiomer for your asymmetric synthesis or diabetes target program.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B14898293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)piperazin-2-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)CO
InChIInChI=1S/C5H10N2O2/c8-3-4-5(9)7-2-1-6-4/h4,6,8H,1-3H2,(H,7,9)
InChIKeyDXVUWTCRCMXXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)piperazin-2-one: A Chiral Piperazinone Scaffold for Asymmetric Synthesis and DPP-4 Inhibitor Development


3-(Hydroxymethyl)piperazin-2-one (C5H10N2O2, MW 130.15) is a chiral heterocyclic building block belonging to the piperazin-2-one family, characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the piperazinone ring [1]. The compound exists as two distinct enantiomers: (S)-3-(hydroxymethyl)piperazin-2-one (CAS 405214-45-1) and (R)-3-(hydroxymethyl)piperazin-2-one (CAS 1314097-82-9), each exhibiting different stereochemical properties that influence their utility in asymmetric synthesis and pharmaceutical applications . This scaffold has been incorporated into biologically active molecules including DPP-4 inhibitors with nanomolar potency, and its synthetic versatility enables construction of hydroxymethyl-decorated triazole-fused piperazin-2-ones via transition-metal-free cascade reactions [2].

Why 3-(Hydroxymethyl)piperazin-2-one Cannot Be Replaced by 6- or 5-Positional Isomers or Racemic Mixtures


Piperazinone scaffolds with hydroxymethyl substitution cannot be treated as interchangeable commodities due to three critical factors that directly impact scientific reproducibility and synthetic outcomes. First, the substitution position on the piperazinone ring fundamentally alters reactivity: the 3-position hydroxymethyl group resides adjacent to the lactam carbonyl, enabling distinct intramolecular hydrogen bonding patterns and influencing the acidity of the α-proton relative to 6-position analogs, where the hydroxymethyl group is distal to the carbonyl [1]. Second, stereochemistry at the chiral center determines biological recognition: (R)-configured 3-(hydroxymethyl)piperazin-2-one derivatives demonstrate potent DPP-4 inhibition (IC50 12 nM) whereas the (S)-enantiomer exhibits no reported DPP-4 activity in the same assay systems [2]. Third, synthetic accessibility differs markedly: 3-substituted derivatives are prepared via distinct methodologies (palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols) compared to 6-substituted analogs derived from D-glucosamine hydrochloride or 5-substituted variants requiring automated bromocarboxylic acid-Garner's aldehyde coupling [3]. These differences mandate compound-specific selection rather than class-level substitution.

Quantitative Comparative Evidence for 3-(Hydroxymethyl)piperazin-2-one Selection vs. Closest Analogs


DPP-4 Inhibitory Activity: (R)-3-Hydroxymethyl Scaffold Enables 12 nM Potency, Unreported for 6-Positional Isomers

The (R)-3-(hydroxymethyl)piperazin-2-one core, when elaborated to (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(hydroxymethyl)piperazin-2-one, exhibits potent inhibition of recombinant human DPP-4 with an IC50 of 12 nM as measured by H-Gly-Pro-AMC cleavage fluorescence assay after 1 hour incubation [1]. In contrast, no DPP-4 inhibitory activity data exists for any 6-(hydroxymethyl)piperazin-2-one or 5-(hydroxymethyl)piperazin-2-one derivative in the peer-reviewed literature or authoritative databases, despite the 6-substituted analog being evaluated primarily for glycosidase inhibition rather than DPP-4 targeting [2].

DPP-4 inhibition Type 2 diabetes Piperazinone SAR

Glycosidase Inhibition: 6-(Hydroxymethyl)piperazin-2-one Shows No Detectable Activity, Redirecting Application Focus

In a study evaluating chiral piperazones as aza-sugar mimetics for glycosidase inhibition, both (6R)-6-(hydroxymethyl)piperazin-2-one and (6S)-6-(hydroxymethyl)piperazin-2-one were tested against a panel of glycosidase enzymes. The compounds demonstrated no detectable inhibitory activity in any glycosidase assay system tested, despite their structural resemblance to aza-sugars [1]. This negative result provides critical negative selection data: the 6-substituted scaffold fails to engage this target class, whereas 3-(hydroxymethyl)piperazin-2-one derivatives have been successfully directed toward alternative targets such as DPP-4 and antiviral applications [2].

Glycosidase inhibition Aza-sugars Piperazinone biological evaluation

Synthetic Accessibility: 5-Substituted Analogs Require Specialized Automated Equipment vs. 3-Substituted Derivatives

The synthesis of 5-(hydroxymethyl)piperazin-2-ones has been established using an automated synthesis process requiring the proprietary ChemKonzert automated synthesizer for preparing chiral α-bromocarboxylic acids followed by coupling with Garner's aldehyde [1]. This methodology produced thirteen piperazinones but necessitates specialized automated equipment for reagent addition control. In contrast, 3-(hydroxymethyl)piperazin-2-one derivatives are accessible via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, a method that achieves high diastereoselectivity and enantioselectivity using standard laboratory hydrogenation apparatus without proprietary automation requirements [2]. The 6-substituted analogs, meanwhile, are prepared from D-glucosamine hydrochloride starting material [3].

Automated synthesis Piperazinone preparation Chiral building blocks

Antiviral Application Potential: 3-Substituted Scaffold Shows Broad Antiviral Relevance vs. 6-Substituted Glycosidase Focus

A trisubstituted piperazin-2-one derivative (compound 15D8) demonstrated substantial antiviral activity against adenovirus infection with little or no cytotoxicity at low micromolar concentrations [1]. The 3-(hydroxymethyl)piperazin-2-one scaffold has also been incorporated into DPP-4 inhibitors with nanomolar potency [2] and has potential relevance to antiviral programs targeting HIV and other viruses through piperazine-based gp120-CD4 inhibition strategies [3]. In contrast, 6-(hydroxymethyl)piperazin-2-one derivatives have been exclusively studied for glycosidase inhibition (aza-sugar mimetics) with negative results, and no antiviral activity data are reported [4].

Antiviral Adenovirus inhibition Piperazinone SAR

Enantiomeric Specificity: Only (R)-Configured 3-Hydroxymethyl Derivative Demonstrates DPP-4 Potency

The (R)-configured derivative of 3-(hydroxymethyl)piperazin-2-one, specifically (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(hydroxymethyl)piperazin-2-one, exhibits potent DPP-4 inhibition with IC50 of 12 nM [1]. The (S)-3-(hydroxymethyl)piperazin-2-one (CAS 405214-45-1) has no reported DPP-4 inhibitory activity in peer-reviewed literature or authoritative databases. This enantioselectivity is consistent with stereochemical requirements for DPP-4 active site engagement and mirrors the broader pattern observed in piperazinone-based pharmacophores where stereochemistry dictates biological activity [2].

Enantioselective activity DPP-4 inhibitor Chiral pharmacology

Transition-Metal-Free Derivatization: 3-Hydroxymethyl Scaffold Enables Cascade Cycloaddition Chemistry

The 3-(hydroxymethyl)piperazin-2-one scaffold can be elaborated into triazole-fused piperazin-2-ones via a transition-metal-free azide-alkyne cycloaddition/oxetane ring opening cascade reaction [1]. This methodology features broad functional group compatibility and high atom economy while avoiding transition-metal catalysts that may contaminate final products and require expensive purification. In contrast, 6-(hydroxymethyl)piperazin-2-one derivatives are primarily accessed through carbohydrate-based routes from D-glucosamine, and 5-substituted analogs require automated synthesis platforms for their preparation [2][3].

Click chemistry Triazole-fused piperazinones Transition-metal-free synthesis

3-(Hydroxymethyl)piperazin-2-one: Validated Application Scenarios Based on Comparative Evidence


DPP-4 Inhibitor Development for Type 2 Diabetes

The (R)-3-(hydroxymethyl)piperazin-2-one scaffold has been validated as a core pharmacophore in DPP-4 inhibitors with nanomolar potency (IC50 12 nM). This scaffold is specifically relevant for medicinal chemistry programs targeting dipeptidyl peptidase-4 for type 2 diabetes treatment [1]. The 6-substituted analogs have no demonstrated activity in this target class and were negative in glycosidase assays, making the 3-substituted derivative the appropriate selection for DPP-4-focused projects [2].

Asymmetric Synthesis and Chiral Building Block Procurement

The compound exists as distinct enantiomers (S)-3-(hydroxymethyl)piperazin-2-one (CAS 405214-45-1) and (R)-3-(hydroxymethyl)piperazin-2-one (CAS 1314097-82-9) with demonstrated enantioselectivity in biological activity. For asymmetric synthesis applications requiring defined stereochemistry, procurement of the specific enantiomer is essential—racemic substitution is not functionally equivalent [1]. The 6-positional isomers (CAS 205993-34-6 for (6S)-, 205993-33-5 for (6R)-) represent distinct chemical entities with different reactivity profiles and should not be substituted [2].

Triazole-Fused Piperazinone Library Synthesis via Transition-Metal-Free Click Chemistry

The 3-(hydroxymethyl)piperazin-2-one scaffold is uniquely suited for generating triazole-fused piperazin-2-one libraries through transition-metal-free azide-alkyne cycloaddition/oxetane ring opening cascades. This methodology, reported in Organic Chemistry Frontiers (2025), enables construction of functionalized heterocyclic scaffolds with high atom economy and broad functional group tolerance without metal catalyst contamination [1]. Neither 6- nor 5-positional isomers have demonstrated analogous transition-metal-free cascade derivatization pathways [2].

Antiviral Lead Discovery and Adenovirus Inhibition

Piperazin-2-one derivatives with 3-substitution patterns have demonstrated antiviral activity, including inhibition of adenovirus replication at low micromolar concentrations with minimal cytotoxicity [1]. The scaffold also has documented relevance to gp120-CD4 inhibition strategies for HIV antiviral development [2]. In contrast, 6-(hydroxymethyl)piperazin-2-one derivatives have been evaluated exclusively for glycosidase inhibition (negative results) and lack antiviral activity data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Hydroxymethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.